molecular formula C15H28O7P2 B1254040 2-trans,6-cis-Farnesyl diphosphate

2-trans,6-cis-Farnesyl diphosphate

Cat. No. B1254040
M. Wt: 382.33 g/mol
InChI Key: VWFJDQUYCIWHTN-GNESMGCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-trans,6-cis-farnesyl diphosphate is a farnesyl diphosphate.

Scientific Research Applications

Different Reaction Mechanisms for Cis- and Trans-Prenyltransferases

  • Octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) show different reaction mechanisms in the condensation of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP), producing products with distinct double bond configurations. This study highlights the diverse enzymatic pathways that 2-trans,6-cis-Farnesyl diphosphate undergoes in biological systems (Lu, Liu, & Liang, 2009).

Synthesis and Inhibition Kinetics in Sesquiterpene Cyclases

  • A study on Trichodiene Synthase demonstrates how 2-trans,6-cis-Farnesyl diphosphate and its analogues can be utilized for kinetic and mechanistic studies of sesquiterpene cyclases, enzymes responsible for the biosynthesis of numerous sesquiterpenes (Chen & Chiu, 2006).

Bacterial Peptidoglycan Biosynthesis

  • The structures, mechanisms, and inhibitors of cis-prenyltransferase, specifically undecaprenyl diphosphate synthase (UPPS), which uses 2-trans,6-cis-Farnesyl diphosphate in bacterial peptidoglycan biosynthesis, have been extensively studied. This research provides insights into the enzyme’s role in bacteria and potential drug targets (Teng & Liang, 2012).

Cyclization Pathways in Sesquiterpene Synthase

  • The study of Tobacco 5-epi-aristolochene synthase (TEAS) shows how 2-trans,6-cis-Farnesyl diphosphate can be used to investigate the cyclization pathways of sesquiterpene synthase, highlighting the enzyme's ability to template both cisoid and transoid cyclization pathways (Noel et al., 2010).

Plant Isoprenoid Biosynthesis

  • Overexpression of Farnesyl Diphosphate Synthase in Arabidopsis Mitochondria has been linked to altered cytokinin homeostasis and light-dependent lesion formation, providing insights into the enzyme's role in plant isoprenoid biosynthesis (Manzano et al., 2006).

Drug Design and Enzyme Studies

  • Farnesyl diphosphate and its analogs have been employed in the design of photoactive probes for identifying enzymes that use this molecule, contributing to drug design and the study of medicinally important isoprenoid-utilizing enzymes (Vervacke, Wang, & Distefano, 2013).

Structural Studies of Cis-Prenyl Chain Elongating Enzymes

  • The crystal structure of undecaprenyl diphosphate synthase (UPS), which elongates the cis-prenyl chain onto 2-trans,6-cis-Farnesyl diphosphate, provides insight into the structure and catalytic mechanism of this class of enzymes (Fujihashi et al., 2001).

2-trans,6-cis-Farnesyl diphosphate plays a significant role in the scientific research landscape, particularly in the study of enzyme mechanisms, biochemical pathways, and the development of inhibitors targeting key enzymatic processes. Here's an overview of its applications in scientific research:

Enzyme Mechanism and Biochemical Pathways

  • Prenyltransferases Mechanisms : Studies have highlighted the distinct reaction mechanisms of cis- and trans-prenyltransferases, enzymes that catalyze the condensation of farnesyl diphosphate with isopentenyl diphosphate. These enzymes are crucial for the biosynthesis of isoprenoids, a diverse class of compounds with various biological functions. The reaction mechanism differs between cis- and trans- configurations, impacting the stereochemistry and function of the resulting isoprenoid compounds (Lu et al., 2009).
  • Sesquiterpene Cyclases Activity : Research into sesquiterpene cyclases, which convert farnesyl diphosphate to various sesquiterpenes, reveals insights into enzyme kinetics and inhibition. These enzymes are responsible for creating a vast array of sesquiterpenes, demonstrating the importance of farnesyl diphosphate in natural product biosynthesis (Chen & Chiu, 2006).

Inhibitor Development and Drug Targets

  • Inhibitors of Prenyltransferases : Understanding the structure and function of enzymes like undecaprenyl diphosphate synthase (UPPS), which plays a role in bacterial peptidoglycan biosynthesis, aids in the development of inhibitors. These inhibitors have potential applications in treating bacterial infections by targeting the bacterial cell wall synthesis pathway (Teng & Liang, 2012).
  • Photoactive Analogs for Enzyme Studies : The creation of photoactive analogs of farnesyl diphosphate facilitates the study of enzymes that utilize this substrate. These analogs help in identifying and characterizing the active sites of these enzymes, contributing to drug discovery efforts by targeting specific isoprenoid-utilizing enzymes (Vervacke et al., 2013).

Plant Biology and Metabolism

  • Role in Plant Mitochondria : The overexpression of farnesyl diphosphate synthase in Arabidopsis mitochondria has been linked to altered cytokinin homeostasis and increased sensitivity to oxidative stress, highlighting the enzyme's role in plant growth and stress responses (Manzano et al., 2006).

Biochemical and Molecular Studies

  • Structural and Kinetic Analyses : Detailed structural and kinetic analyses of prenyltransferases provide insights into their catalytic mechanisms, conformational changes, and the design of inhibitors. These studies contribute to our understanding of isoprenoid biosynthesis and the development of therapeutic agents targeting these enzymes (Liang, 2009).

properties

Product Name

2-trans,6-cis-Farnesyl diphosphate

Molecular Formula

C15H28O7P2

Molecular Weight

382.33 g/mol

IUPAC Name

phosphono [(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate

InChI

InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9-,15-11+

InChI Key

VWFJDQUYCIWHTN-GNESMGCMSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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